molecular formula C25H23N3O5S B2634012 Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851952-43-7

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2634012
CAS RN: 851952-43-7
M. Wt: 477.54
InChI Key: UDVCAMIVXFXQQW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ester group (carboxylate), a thieno[3,4-d]pyridazine ring, and an acetamido group. It also contains methoxyphenyl and m-tolyl groups, which are aromatic rings with methoxy and methyl substituents, respectively .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thieno[3,4-d]pyridazine ring, along with the various substituents mentioned above. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction could be used to analyze the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar ester and acetamido groups could influence its solubility in different solvents .

Scientific Research Applications

Synthesis and Characterization

  • Pyridazine Derivatives : Pyridazine and its derivatives, including compounds structurally related to the specified chemical, are synthesized through reactions involving cyclization and condensation with various reagents. These compounds are explored for their potential in creating new heterocyclic structures with various applications in drug development and materials science (Deeb et al., 1992).

  • Metabolite Synthesis : Efficient syntheses of metabolites related to complex heterocyclic compounds have been achieved, demonstrating the utility of such compounds in drug metabolism studies. This highlights the compound's role in understanding the biotransformation of pharmaceuticals (Mizuno et al., 2006).

  • Heterocyclic Compound Synthesis : The synthesis of pyridine, pyridazine, and related heterocyclic compounds involves reactions with various reagents, showcasing the diversity of chemical structures that can be derived from such precursor compounds. These findings contribute to the expansion of heterocyclic chemistry and its applications (Rady & Barsy, 2006).

  • Antimicrobial Evaluation : Some novel pyrimidine derivatives synthesized from related precursor compounds have been evaluated for their antimicrobial properties, indicating the potential for developing new antimicrobial agents (Farag et al., 2008).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological studies. If this compound has been designed as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific toxicity data, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further studies to elucidate its synthesis, structure, reactivity, and potential biological activity. If it shows promising biological activity, it could be further developed as a drug candidate .

properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-5-[[2-(3-methylphenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5S/c1-4-33-25(31)22-19-14-34-23(26-20(29)13-16-7-5-6-15(2)12-16)21(19)24(30)28(27-22)17-8-10-18(32-3)11-9-17/h5-12,14H,4,13H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVCAMIVXFXQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=CC(=C3)C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

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